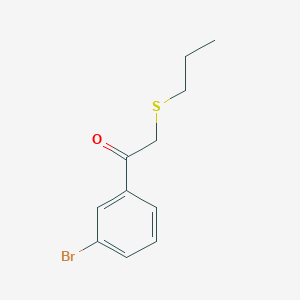

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of α-bromo ketones. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of a bromine atom and a propylthio group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one typically involves the bromination of 3-bromophenyl ethanone followed by the introduction of a propylthio group. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This two-step one-pot protocol proceeds in water and provides high yields of α-bromo ketones .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and optimized reaction conditions are crucial for efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propylthio group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

1-(3-Bromophenyl)ethan-1-one: Lacks the propylthio group, making it less versatile in certain reactions.

1-(4-Bromophenyl)-2-(propylthio)ethan-1-one: The bromine atom is in a different position, which can affect its reactivity and applications.

1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one: Chlorine instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is unique due to the combination of the bromine atom and the propylthio group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenyl ethanone with propylthiol. This reaction can be facilitated under specific conditions to yield the desired compound efficiently.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and immunomodulatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with sulfur-containing groups have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria. The presence of the propylthio group is believed to enhance lipophilicity, facilitating membrane penetration and interaction with microbial targets .

Anticancer Activity

Several studies have highlighted the anticancer potential of thioether-containing compounds. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by increased DNA fragmentation in treated cells .

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Membrane Interaction : Enhanced lipophilicity allows for better interaction with lipid membranes, potentially disrupting cellular homeostasis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thioether derivatives demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a therapeutic agent .

Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Data Tables

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

1-(3-bromophenyl)-2-propylsulfanylethanone |

InChI |

InChI=1S/C11H13BrOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |

InChI Key |

RXUSNNURBIDQSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.